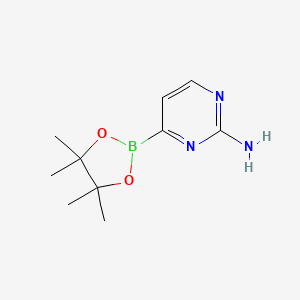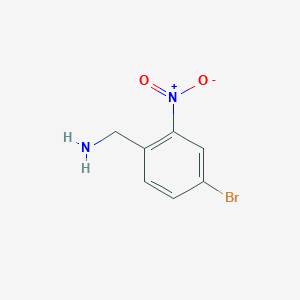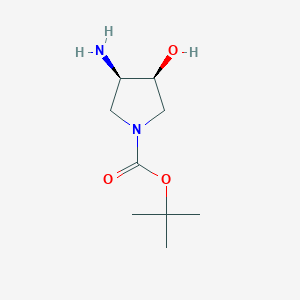
Bpy-FOXD, 2,7-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-y
Vue d'ensemble
Description
Bpy-FOXD, also known as 2,7-Bis[2-(2,2’-bipyridine-6-yl)-1,3,4-oxadiazo-5-y]-9,9-dimethylfluorene, is a chemical compound with the formula C39H26N8O2 . It is used as an electron transport or hole blocking material in Organic Light-Emitting Diodes (OLEDs) .
Molecular Structure Analysis
The molecular structure of Bpy-FOXD consists of a 2,2’-bipyridine unit, which is a bidentate chelating ligand, forming complexes with many transition metals . The exact structure and conformation of Bpy-FOXD might be found in specialized chemical databases or literature.Physical And Chemical Properties Analysis
Bpy-FOXD has a molecular weight of 638.68 g/mole and a density of 1.3±0.1 g/cm3 . It exhibits UV absorption at 348 and 365 nm and photoluminescence at 399 nm in dichloromethane . Its thermal stability is indicated by a 0.5% weight loss at temperatures greater than 350 °C .Applications De Recherche Scientifique
Biologically Active Molecules
Bipyridine derivatives are extensively used as fundamental components in various applications, including biologically active molecules . They play a crucial role in the development of new drugs and therapies.
Ligands in Transition-Metal Catalysis
Bipyridine compounds are widely used as ligands in transition-metal catalysis . They strongly coordinate with metal centers, which is essential for many catalytic processes.
Photosensitizers
Bipyridine derivatives are used as photosensitizers . They absorb light and transfer energy to other molecules, enabling photochemical reactions.
Viologens
Viologens are a family of compounds that include bipyridine derivatives . They are used in a variety of applications, including electrochromic devices, herbicides, and molecular electronics.
Supramolecular Structures
Bipyridine compounds have found widespread application as a scaffold in supramolecular and metallosupramolecular chemistry . They are used to construct complex structures at the molecular level.
Coordination Chemistry
Bipyridine and its derivatives play a crucial role in coordination chemistry . They are used to form coordination compounds with metal ions, which have applications in various fields, including catalysis, materials science, and medicine.
Electrochemical Methods
Bipyridine compounds are used in electrochemical methods . They are involved in various electrochemical reactions, which are crucial for many industrial processes.
Synthesis of Higher Oligopyridines
Bipyridine is the first member of a series of higher oligopyridines, which can also act as polydentate ligands for metal-centres . This makes them useful in the synthesis of complex compounds with multiple metal centers.
Mécanisme D'action
Propriétés
IUPAC Name |
2-[9,9-dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H26N8O2/c1-39(2)27-21-23(35-44-46-37(48-35)33-13-7-11-31(42-33)29-9-3-5-19-40-29)15-17-25(27)26-18-16-24(22-28(26)39)36-45-47-38(49-36)34-14-8-12-32(43-34)30-10-4-6-20-41-30/h3-22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTUDCZDAVNDOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=NN=C(O3)C4=CC=CC(=N4)C5=CC=CC=N5)C6=C1C=C(C=C6)C7=NN=C(O7)C8=CC=CC(=N8)C9=CC=CC=N9)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H26N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501119297 | |
| Record name | 6,6′′-[(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1,3,4-oxadiazole-5,2-diyl)]bis[2,2′-bipyridine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501119297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[9,9-Dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole | |
CAS RN |
1174006-45-1 | |
| Record name | 6,6′′-[(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1,3,4-oxadiazole-5,2-diyl)]bis[2,2′-bipyridine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174006-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6′′-[(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(1,3,4-oxadiazole-5,2-diyl)]bis[2,2′-bipyridine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501119297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087409.png)
![(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3087417.png)
![(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B3087422.png)

![(1S,2S,5R)-3-[2-(2-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3087434.png)
![(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3087436.png)
![N-[(S)-alpha-Methylbenzyl]-4-[(aS)-2-(diphenylphosphino)-1-naphthyl]phthalazine-1-amine](/img/structure/B3087454.png)


![2,2'-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene](/img/structure/B3087463.png)


